molecular formula C12H11NO2 B12306887 Methyl 3-methylisoquinoline-5-carboxylate

Methyl 3-methylisoquinoline-5-carboxylate

Cat. No.: B12306887
M. Wt: 201.22 g/mol
InChI Key: YBVZAXUFVAFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylisoquinoline-5-carboxylate typically involves the esterification of 3-methylisoquinoline-5-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-methylisoquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methylisoquinoline-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isoquinoline-5-carboxylate
  • 3-Methylisoquinoline
  • Isoquinoline-5-carboxylic acid

Uniqueness

Methyl 3-methylisoquinoline-5-carboxylate is unique due to its specific ester functional group and methyl substitution on the isoquinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Biological Activity

Methyl 3-methylisoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an isoquinoline structure with a methyl group at the 3-position and a carboxylate moiety at the 5-position. The synthesis typically involves the reaction of 3-methylisoquinoline with methyl chloroformate in the presence of a base like triethylamine, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets. The ester group can undergo hydrolysis, yielding the corresponding carboxylic acid, which may interact with enzymes or receptors within biological systems. The isoquinoline ring facilitates binding to multiple biological targets, influencing cellular pathways and biochemical processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Methyl isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies demonstrate that related compounds can induce apoptosis in cancer cell lines, such as gastric adenocarcinoma cells, with IC50 values ranging from 5.1 μM to 7.6 μM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including thymidine phosphorylase. In one study, isoquinoline derivatives exhibited IC50 values between 1.10 μM and 54.60 μM against this enzyme, indicating potential therapeutic applications in conditions associated with enzyme overexpression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the isoquinoline ring or substituents can significantly influence its pharmacological profile:

CompoundModificationIC50 (µM)Biological Activity
1No modification38.68 ± 1.12Positive control for thymidine phosphorylase
2Methoxy at positions 2,3,447.30 ± 1.20Enhanced enzyme inhibition
3Hydroxyl at position 34.60 ± 0.10Superior inhibitory activity

This table illustrates how specific modifications can enhance or diminish biological activity, emphasizing the importance of careful design in drug development.

Case Studies

Several studies have investigated the biological activities of methyl isoquinoline derivatives:

  • Anticancer Studies : A study explored the effects of various isoquinoline derivatives on gastric cancer cell lines, revealing that certain modifications led to significant reductions in cell viability and increased apoptosis markers .
  • Enzyme Inhibition : Another investigation focused on the inhibition of thymidine phosphorylase by isoquinoline derivatives, demonstrating that structural variations could lead to improved inhibitory potency against this enzyme associated with tumor growth .
  • Antitubercular Activity : Research on related compounds indicated that methyl substitutions on the isoquinoline ring could affect both enzyme inhibition and whole-cell activity against Mycobacterium tuberculosis, suggesting avenues for developing new antitubercular agents .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylisoquinoline-5-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2/h3-7H,1-2H3

InChI Key

YBVZAXUFVAFLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)OC)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.